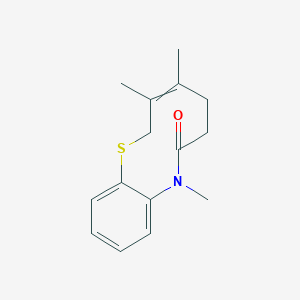![molecular formula C11H15N3O2 B12570025 3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide CAS No. 201597-39-9](/img/structure/B12570025.png)
3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(1-Phenylethyliden)amino]oxy}propanhydrazid ist eine chemische Verbindung mit einer einzigartigen Struktur, die eine Hydrazidgruppe, eine Aminooxy-Verknüpfung und eine Phenylethyliden-Einheit umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-{[(1-Phenylethyliden)amino]oxy}propanhydrazid beinhaltet typischerweise die Reaktion von 1-Phenylethylidenamin mit 3-Aminopropanhydrazid unter spezifischen Bedingungen. Die Reaktion wird normalerweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei die Temperatur bei etwa 60-80 °C gehalten wird. Die Reaktionszeit kann je nach gewünschtem Ertrag und Reinheit des Produkts von wenigen Stunden bis zu einer Nacht variieren .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-{[(1-Phenylethyliden)amino]oxy}propanhydrazid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in Amine oder andere reduzierte Formen umwandeln.
Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und verschiedene Halogenide für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Oxide liefern, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Derivaten führen .
Wissenschaftliche Forschungsanwendungen
3-{[(1-Phenylethyliden)amino]oxy}propanhydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es kann in der Untersuchung von Enzym-Interaktionen und als Sonde für biochemische Stoffwechselwege verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-{[(1-Phenylethyliden)amino]oxy}propanhydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aminooxygruppe kann stabile Komplexe mit Metallionen bilden, die verschiedene biochemische Stoffwechselwege beeinflussen können. Darüber hinaus kann die Hydrazidgruppe an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, die die Aktivität der Verbindung beeinflussen .
Wirkmechanismus
The mechanism of action of 3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazide group can participate in hydrogen bonding and other interactions that affect the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trifloxystrobin: Ein Fungizid mit einer ähnlichen Aminooxy-Struktur.
3-{[(1-Phenylethyliden)amino]oxy}propansäure: Eine weitere Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
3-{[(1-Phenylethyliden)amino]oxy}propanhydrazid ist aufgrund seiner Kombination aus einer Hydrazidgruppe und einer Aminooxy-Verknüpfung einzigartig, die im Vergleich zu ähnlichen Verbindungen einzigartige chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht es für spezifische Anwendungen in Forschung und Industrie wertvoll .
Eigenschaften
CAS-Nummer |
201597-39-9 |
|---|---|
Molekularformel |
C11H15N3O2 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
3-(1-phenylethylideneamino)oxypropanehydrazide |
InChI |
InChI=1S/C11H15N3O2/c1-9(10-5-3-2-4-6-10)14-16-8-7-11(15)13-12/h2-6H,7-8,12H2,1H3,(H,13,15) |
InChI-Schlüssel |
ANKMTESVTSNATD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOCCC(=O)NN)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



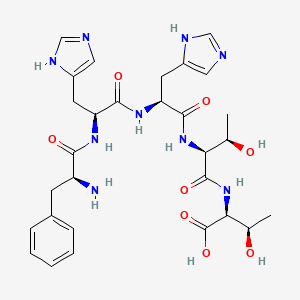
![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
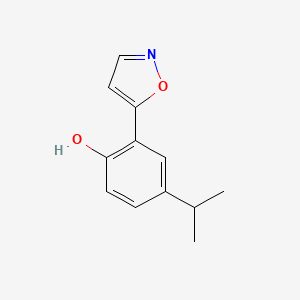

![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
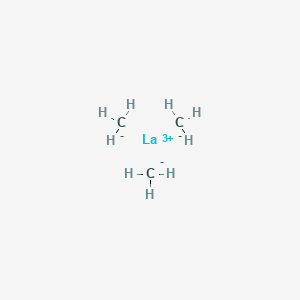
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
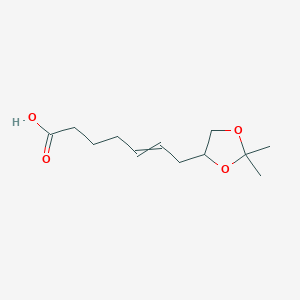
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
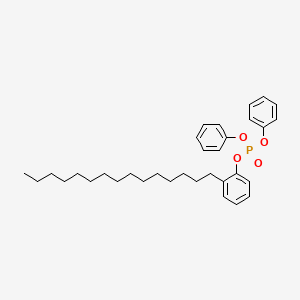
![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
